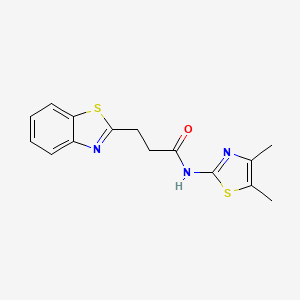

3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14763417

Molecular Formula: C15H15N3OS2

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N3OS2 |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C15H15N3OS2/c1-9-10(2)20-15(16-9)18-13(19)7-8-14-17-11-5-3-4-6-12(11)21-14/h3-6H,7-8H2,1-2H3,(H,16,18,19) |

| Standard InChI Key | QLCBMZFWUWKPIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2)C |

Introduction

General Synthetic Pathway

The synthesis of compounds like 3-(1,3-benzothiazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves:

-

Formation of Benzothiazole Derivative:

-

Benzothiazoles are synthesized via cyclization of 2-aminothiophenol with carbon disulfide or related reagents under acidic or oxidative conditions.

-

-

Thiazole Derivative Preparation:

-

Thiazoles are produced by cyclizing α-haloketones with thioureas or thioamides.

-

-

Amide Bond Formation:

-

The final step involves coupling the benzothiazole derivative with the thiazole derivative using reagents like carbodiimides (e.g., DCC) or acid chlorides to form the amide bond.

-

Optimization Considerations:

The reaction conditions (e.g., temperature, solvent choice, catalysts) are optimized to ensure high yields and purity. Recrystallization or chromatography techniques are used for purification.

Spectroscopic Techniques

To confirm the structure of this compound:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR provide detailed information about the hydrogen and carbon environments in the molecule.

-

-

Mass Spectrometry (MS):

-

Used to determine the molecular weight and confirm the molecular formula.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups such as amides () and heteroaromatic rings.

-

Crystallography

Single-crystal X-ray diffraction may be employed to elucidate the precise three-dimensional structure and confirm interatomic distances.

Pharmacological Potential

Compounds containing benzothiazole and thiazole rings are known for their diverse biological activities:

-

Antimicrobial Activity:

-

These heterocycles often exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.

-

-

Anticancer Potential:

-

Benzothiazole derivatives have shown cytotoxic effects on cancer cells by interfering with DNA replication or inducing apoptosis.

-

-

Anti-inflammatory Activity:

-

Molecular docking studies suggest that similar compounds may inhibit enzymes like 5-lipoxygenase (5-LOX), reducing inflammation.

-

Molecular Docking Studies

In silico studies can predict binding affinities of this compound to biological targets such as enzymes or receptors, guiding further experimental validation.

Research Implications

The combination of benzothiazole and thiazole rings in this compound suggests it could serve as a lead molecule for drug development. Further studies on its pharmacokinetics, toxicity profile, and efficacy in biological systems are necessary to realize its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume